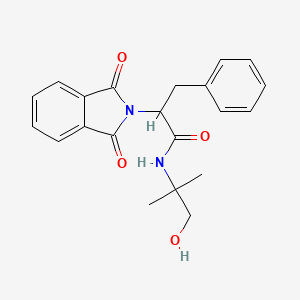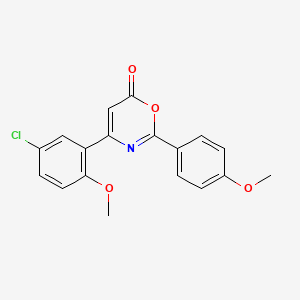
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one
Descripción general
Descripción
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one, also known as CMMD, is a synthetic compound that belongs to the oxazine family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, it has been used as a key intermediate for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity and is well-tolerated in vivo. It has been shown to have a low affinity for human serum albumin and does not bind to DNA. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one has several advantages as a research tool. It is easy to synthesize and has a high purity. It exhibits low toxicity and is well-tolerated in vivo. However, its limitations include its limited solubility in water, which may affect its bioavailability. It also exhibits low stability in the presence of light and air, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-6H-1,3-oxazin-6-one in various fields offer several future directions for research. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to optimize its anticancer activity. In material science, this compound can be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, it can be used as a key intermediate for the synthesis of new compounds with potential applications in various fields. Additionally, further studies are needed to investigate its potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-13-6-3-11(4-7-13)18-20-15(10-17(21)24-18)14-9-12(19)5-8-16(14)23-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIPDWMVLKLGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



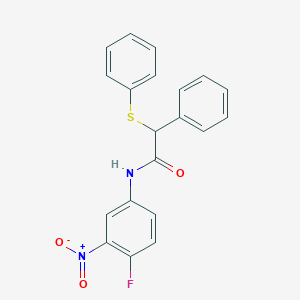
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)

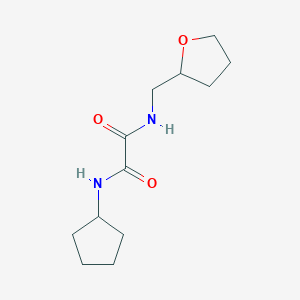
![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)
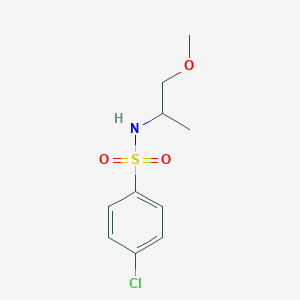
![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
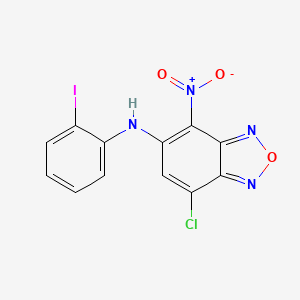
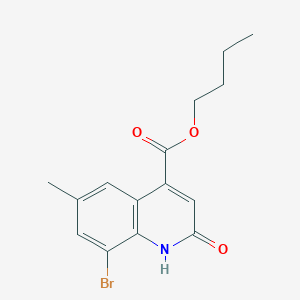
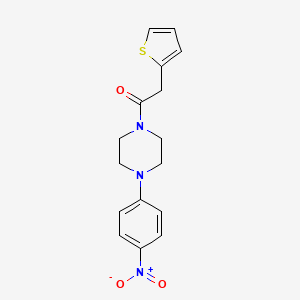
![N-(3-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B3953241.png)
